molecular formula C11H9BrF2N2 B1407516 2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)benzonitrile CAS No. 1627693-34-8

2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)benzonitrile

Cat. No.: B1407516
CAS No.: 1627693-34-8
M. Wt: 287.1 g/mol
InChI Key: KHYHDMZLRKEDPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)benzonitrile (CAS 1627693-34-8) is a brominated aromatic compound of high interest in medicinal chemistry and drug discovery. This building block features a benzonitrile core substituted with a bromine atom and a 3,3-difluoropyrrolidine moiety. The presence of the bromine atom enhances electrophilic reactivity, making this compound a versatile intermediate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to form more complex biaryl structures . The incorporation of the 3,3-difluoropyrrolidine group is a strategic modification in lead optimization. This moiety is known to contribute to conformational rigidity, improve metabolic stability, and influence the physicochemical properties of molecules, traits that are highly valued in the design of pharmaceutical agents . While specific biological data for this exact compound is limited in the public domain, compounds with similar structural features, particularly those containing the difluoropyrrolidine group, have been investigated as potent and selective inhibitors of various enzymes. For instance, the 3,3-difluoropyrrolidine structure is a key component in potent, orally active dipeptidyl peptidase IV (DPP-4) inhibitors developed for the treatment of type 2 diabetes . Furthermore, structurally related benzonitrile derivatives are frequently utilized in the synthesis of inhibitors for protein kinases like IKK epsilon and TBK-1, which are targets in oncology and inflammatory diseases . This compound is intended for research applications as a key synthetic intermediate and building block in chemistry, biology, and materials science. Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

2-bromo-5-(3,3-difluoropyrrolidin-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF2N2/c12-10-2-1-9(5-8(10)6-15)16-4-3-11(13,14)7-16/h1-2,5H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYHDMZLRKEDPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=CC(=C(C=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution on a Halogenated Aromatic

  • The aromatic halide (e.g., 2-bromo-benzonitrile) undergoes nucleophilic substitution with a suitably prepared difluoropyrrolidine derivative, often in the presence of a base such as potassium carbonate or sodium hydride.
  • The nucleophile, a difluoropyrrolidine with a suitable leaving group (e.g., a free amine or a protected form), reacts with the aromatic halide under reflux conditions.

Palladium-Catalyzed Cross-Coupling

  • Buchwald-Hartwig amination is frequently employed where a palladium catalyst facilitates the coupling of an amine or amine equivalent with the aromatic halide.
  • Conditions typically involve Pd(0) catalysts, phosphine ligands, and bases like cesium carbonate or potassium tert-butoxide in solvents such as toluene or dioxane.

Bromination at Specific Positions

  • The bromination step is achieved via electrophilic aromatic substitution, often using N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.
  • Selectivity is crucial to ensure bromination occurs at the desired position (e.g., para or ortho to existing substituents). This is controlled by reaction conditions and the electronic nature of the precursor.

Purification and Final Product Isolation

  • The crude product undergoes purification via column chromatography, recrystallization, or preparative HPLC.
  • Final purification ensures high purity suitable for pharmaceutical or materials research applications.

Industrial Scale Synthesis Considerations

  • Large-scale synthesis employs continuous flow reactors to optimize temperature control, reaction times, and safety.
  • Purification techniques include distillation or advanced chromatography to meet industrial purity standards.

Data Table: Summary of Typical Preparation Conditions

Step Reagents Conditions Purpose Notes
Aromatic nitrile formation Aromatic halide + NaCN Reflux, polar aprotic solvent Form benzonitrile Sandmeyer or nucleophilic substitution
Difluoropyrrolidine coupling Difluoropyrrolidine derivative + base Reflux, Pd catalyst (if cross-coupling) Attach difluoropyrrolidine Buchwald-Hartwig or nucleophilic substitution
Bromination NBS or Br₂ Room temp to reflux Brominate aromatic ring Position-specific, controlled by reaction conditions
Purification Chromatography Standard techniques Isolate pure compound Recrystallization or chromatography

Chemical Reactions Analysis

2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.

Scientific Research Applications

2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)benzonitrile is used in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is conducted to explore its potential therapeutic applications and effects on different biological pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The difluoropyrrolidine group is known to enhance the compound’s binding affinity to certain receptors, while the benzonitrile moiety can interact with various enzymes and proteins. These interactions can lead to changes in cellular processes and biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Electronic and Steric Effects

2-Bromo-5-(trifluoromethyl)benzonitrile (CAS 1483-55-2)
  • Structural Differences : Replaces the 3,3-difluoropyrrolidine group with a trifluoromethyl (-CF₃) group.
  • Electronic Effects : The -CF₃ group is strongly electron-withdrawing, enhancing the electrophilicity of the benzene ring compared to the difluoropyrrolidine substituent, which has moderate electron-withdrawing properties due to fluorine atoms but also introduces a cyclic amine capable of hydrogen bonding .
  • Applications : Used in Suzuki-Miyaura coupling reactions for pharmaceutical intermediates. Its higher stability under acidic conditions contrasts with the target compound, where the pyrrolidine ring may undergo ring-opening under harsh conditions .
3-Bromo-5-fluoro-4-iodoaniline (CAS 2090537-38-3)
  • Structural Differences : Features bromine, fluorine, and iodine substituents on an aniline backbone instead of a benzonitrile framework.
  • Biological Activity : Aniline derivatives often exhibit antimicrobial properties, whereas benzonitriles like the target compound are explored for kinase inhibition due to their planar aromatic systems .
2-Bromo-3-methylpyridine (CAS 3430-17-9)
  • Structural Differences : A pyridine ring replaces the benzene ring, with bromine and methyl groups at the 2- and 3-positions, respectively.
  • Electronic Profile : The pyridine nitrogen increases electron deficiency compared to benzonitrile, altering reactivity in metal-catalyzed reactions. The methyl group introduces steric hindrance, a feature absent in the target compound’s 5-position .
  • Applications : Widely used in ligand synthesis for catalysis, whereas the target compound’s nitrile group may facilitate coordination to transition metals .

Physicochemical Properties and Solubility

Property 2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)benzonitrile 2-Bromo-5-(trifluoromethyl)benzonitrile 3-Bromo-5-fluoro-4-iodoaniline
Molecular Formula C₁₁H₁₀BrF₂N₂ C₈H₃BrF₃N C₆H₄BrFINO
Molecular Weight (g/mol) 301.11 258.02 315.91
Key Substituents Br, CN, difluoropyrrolidine Br, CN, -CF₃ Br, F, I, -NH₂
Solubility Moderate in DMSO, low in water High in organic solvents (e.g., THF) Low in polar solvents

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)benzonitrile?

  • Methodology : The synthesis typically involves sequential functionalization of the benzonitrile core. A bromine atom is introduced via electrophilic aromatic substitution or metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions). The 3,3-difluoropyrrolidine moiety is introduced through nucleophilic substitution or reductive amination. For example, 2-bromo-5-fluorobenzonitrile (a precursor) can undergo displacement with 3,3-difluoropyrrolidine under basic conditions (e.g., K2_2CO3_3 in DMF at 80–100°C) .
  • Key Considerations : Monitor reaction progress via TLC or LC-MS to optimize stoichiometry and reaction time. Purification often involves column chromatography or recrystallization.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

  • NMR : 1^1H and 13^13C NMR are critical for confirming the aromatic substitution pattern and pyrrolidine integration. The benzonitrile carbon appears at ~115 ppm in 13^13C NMR. Fluorine atoms split signals due to 19^{19}F-1^1H coupling .
  • IR : A sharp C≡N stretch near 2230 cm1^{-1} confirms the nitrile group.
  • Mass Spectrometry : High-resolution MS (HRMS) provides exact mass verification. For example, ESI-MS in positive ion mode should show [M+H]+^+ with isotopic peaks for bromine (1:1 ratio for 79^{79}Br and 81^{81}Br) .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Thermal Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC analysis to detect decomposition. Bromine and nitrile groups may hydrolyze under prolonged heat or moisture .
  • Light Sensitivity : Store in amber vials at –20°C. UV-Vis spectroscopy can track photodegradation, particularly if the pyrrolidine ring undergoes ring-opening under UV exposure .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the 3,3-difluoropyrrolidine moiety?

  • Catalytic Systems : Screen palladium catalysts (e.g., Pd(OAc)2_2/Xantphos) for Buchwald-Hartwig amination. Use DABCO or DBU as bases to enhance nucleophilicity .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility, while toluene may reduce side reactions. Microwave-assisted synthesis can reduce reaction time from hours to minutes .
  • Workflow : Employ Design of Experiments (DoE) to optimize temperature, solvent, and catalyst loading.

Q. What computational methods are suitable for modeling the reactivity of this compound?

  • DFT Studies : Use Gaussian or ORCA software to calculate Fukui indices for electrophilic/nucleophilic sites. Compare HOMO-LUMO gaps of intermediates to predict regioselectivity in substitution reactions .
  • Molecular Dynamics : Simulate solvation effects in common solvents (e.g., DMF, THF) to rationalize solubility trends.

Q. How should contradictory crystallography data be resolved during structural refinement?

  • Refinement Tools : Use SHELXL for small-molecule refinement. Discrepancies in thermal parameters or occupancy may arise from disorder in the difluoropyrrolidine ring. Apply restraints to fluorine atoms and validate with Rint_{int} and GooF metrics .
  • Cross-Validation : Pair X-ray data with 19^{19}F NMR to confirm fluorine positions.

Q. What role do substituents (bromine, difluoropyrrolidine) play in modulating biological activity?

  • Bromine : Enhances lipophilicity and acts as a leaving group in further functionalization. Compare IC50_{50} values of brominated vs. non-brominated analogs in enzyme inhibition assays .
  • Difluoropyrrolidine : The geminal difluoro group increases metabolic stability by resisting oxidative degradation. Use radiolabeled 14^{14}C studies to track metabolic pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)benzonitrile
Reactant of Route 2
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2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)benzonitrile

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